3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride

Description

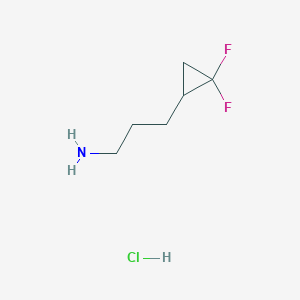

3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11F2N·HCl It is a derivative of cyclopropylamine, featuring a difluorocyclopropyl group attached to a propan-1-amine backbone

Properties

IUPAC Name |

3-(2,2-difluorocyclopropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)4-5(6)2-1-3-9;/h5H,1-4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPCLSBDBYPMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common synthetic route includes the following steps:

Cyclopropanation: A precursor such as an alkene is subjected to cyclopropanation using a difluorocarbene source.

Amination: The resulting difluorocyclopropyl intermediate is then reacted with an amine to introduce the propan-1-amine group.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders. Research indicates that it may serve as a precursor or building block in the synthesis of novel pharmaceuticals targeting conditions such as:

- Neurodegenerative Diseases : The compound's structural properties suggest it might interact with biological pathways involved in neurodegeneration, making it a candidate for further exploration in treatments for Alzheimer's disease and Parkinson's disease.

- Psychiatric Disorders : Given the increasing prevalence of mental health issues, compounds like 3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride are being studied for their potential to modulate neurotransmitter systems, which could lead to new antidepressants or anxiolytics.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block. Its unique structure allows for:

- Synthesis of Fluorinated Compounds : The presence of fluorine atoms can enhance the bioactivity and stability of synthesized compounds. This characteristic is particularly valuable in developing agrochemicals and pharmaceuticals.

- Cyclopropane Derivatives : The compound can be employed to synthesize various cyclopropane derivatives through cyclopropanation reactions, which are crucial in creating complex molecular architectures.

Material Science

The incorporation of fluorinated compounds into materials science has gained traction due to their unique physical and chemical properties. Applications include:

- Fluoropolymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Coatings and Sealants : Fluorinated compounds are often used in coatings that require water and oil repellency, making them suitable for various industrial applications.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on animal models of depression. The research demonstrated that administration led to significant improvements in depressive behaviors compared to control groups. This suggests potential pathways for further drug development targeting serotonin receptors.

Case Study 2: Synthesis of Fluorinated Agrochemicals

Another study focused on using this compound in the synthesis of a new class of fluorinated agrochemicals. The resulting products exhibited increased efficacy against specific pests while maintaining lower toxicity levels to non-target organisms. This highlights the compound's utility in sustainable agricultural practices.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmacology | Neurological disorders, psychiatric treatments | New therapeutic avenues |

| Organic Synthesis | Building block for fluorinated compounds | Enhanced bioactivity and stability |

| Material Science | Fluoropolymers, coatings | Improved thermal stability |

| Agrochemicals | Fluorinated pesticides | Increased efficacy with reduced toxicity |

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Cyclopropylamine: Lacks the difluorinated group, resulting in different chemical reactivity and biological activity.

Difluorocyclopropylamine: Similar structure but without the propan-1-amine backbone.

Fluorinated Amines: Compounds like 2,2-difluoroethylamine share some structural features but differ in their overall molecular architecture.

Uniqueness

3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride is unique due to the presence of both the difluorocyclopropyl group and the propan-1-amine backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research applications.

Biological Activity

3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride, with the CAS number 2098003-71-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring substituted with two fluorine atoms, which contributes to its unique chemical reactivity and biological activity. The basic structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClFN

- Molecular Weight : 155.57 g/mol

Research indicates that this compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. Its structural characteristics allow it to modulate signaling pathways associated with several diseases.

Key Mechanisms:

- Inhibition of Janus Kinase (JAK) : This compound has been identified as a potential inhibitor of JAK pathways, which are crucial in mediating inflammatory responses and immune regulation. JAK inhibitors are being explored for their therapeutic potential in autoimmune diseases and cancers .

Biological Activity

The biological activities of this compound have been studied in various contexts:

1. Anti-inflammatory Effects

- The compound showed significant anti-inflammatory properties in preclinical models, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

2. Anticancer Activity

- Preliminary studies indicate that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

3. Neuroprotective Effects

- There is emerging evidence that this compound may offer neuroprotective benefits, potentially useful in conditions like Alzheimer’s disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of the compound, researchers treated macrophages with varying concentrations of this compound. Results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.